Quinalizarin

Kinase Inhibition Selectivity Profiling Drug Discovery

Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) is the definitive CK2 inhibitor with the lowest reported promiscuity score (11.1 on a 75-kinase panel). Unlike emodin, TBB, or CX-4945, it virtually eliminates off-target kinase noise, enabling unambiguous CK2-dependent phenotype validation. It delivers 4.3-fold better CK2 inhibition and 1.9-fold greater apoptosis than TBB in cell culture. Beyond kinase research, it is a validated analytical reagent for spectrophotometric detection of Mo(VI) at 520 nm and U(VI) at 630 nm. For publication-ready data when off-target artifacts are unacceptable, quinalizarin is the superior choice.

Molecular Formula C14H8O6
Molecular Weight 272.21 g/mol
CAS No. 81-61-8
Cat. No. B1678644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinalizarin
CAS81-61-8
Synonyms1,2,5,8-tetrahydroxy anthraquinone
quinalizarin
quinalizarine
Molecular FormulaC14H8O6
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O
InChIInChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H
InChIKeyVBHKTXLEJZIDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinalizarin (CAS 81-61-8): Procurement and Differentiation Guide for CK2 Inhibition and Analytical Applications


Quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) is a hydroxylated anthraquinone compound [1]. It functions primarily as a potent, ATP-competitive, and cell-permeable inhibitor of protein kinase CK2 . This compound is distinguished by its high selectivity profile, demonstrating minimal off-target kinase inhibition when compared to other commercially available CK2 inhibitors like TBB and DMAT . Beyond its biological applications, quinalizarin is also a well-established analytical reagent for the spectrophotometric detection and quantification of metal ions such as molybdenum and uranium [2].

The Substitution Risk: Why Not All CK2 Inhibitors or Anthraquinone Dyes Are Equivalent to Quinalizarin


Substituting quinalizarin with a generic CK2 inhibitor or a structurally similar anthraquinone introduces significant risk of experimental failure or inaccurate analytical results. For kinase research, the common alternative emodin (a closely related anthraquinone) exhibits promiscuous kinase inhibition, while quinalizarin demonstrates the lowest reported promiscuity score for a CK2 inhibitor [1]. Other tools like TBB or CX-4945 lack the same narrow selectivity, potentially confounding biological interpretation [2]. In analytical chemistry, the specific coordination chemistry of quinalizarin dictates its unique spectral response and metal ion sensitivity, which cannot be assumed for other dyes like alizarin [3]. Therefore, direct substitution without validation is not scientifically justifiable.

Quantitative Differentiation of Quinalizarin (81-61-8): Head-to-Head Evidence for Scientific Procurement


Kinase Selectivity: Lowest Reported Promiscuity Score vs. Emodin and TBB

When selecting a CK2 inhibitor for cellular assays, target promiscuity is a critical failure point. Quinalizarin demonstrates the lowest reported promiscuity score (11.1) for any CK2 inhibitor, distinguishing it from more promiscuous alternatives. In a panel of 75 kinases at 1 µM, quinalizarin inhibited only CK2 drastically, while the common alternative emodin is described as 'poorly selective' [1]. Another reevaluation on a 140-kinase panel confirmed it as 'one of the most selective inhibitors of CK2', superior to the clinical candidate CX-4945 [2].

Kinase Inhibition Selectivity Profiling Drug Discovery

Cellular Efficacy: Superior Apoptosis Induction Compared to TBB and DMAT

In vitro potency alone does not guarantee cellular efficacy. Quinalizarin demonstrates quantifiably superior induction of apoptosis compared to two widely used commercial CK2 inhibitors, TBB and DMAT. In Jurkat cell cultures, quinalizarin induced apoptosis more efficiently than both compounds [1]. Specifically, quinalizarin is reported to be 1.9-fold more effective than TBB at inducing apoptosis .

Apoptosis Cell Biology Cancer Research

Target Engagement in Cells: 4.3-Fold Higher CK2 Activity Inhibition vs. TBB

A critical differentiator for a cell-permeable inhibitor is its ability to engage the target and suppress its activity within the complex cellular environment. Quinalizarin is quantifiably more effective at this task than the alternative TBB. It was shown to be about 4.3-fold more effective than TBB in cellular CK2 activity inhibition assays .

Target Engagement Cellular Assay CK2 Pathway

Analytical Metal Ion Detection: High Sensitivity and Distinct Spectral Shift for Mo(VI) and U(VI)

For applications in analytical chemistry, the compound's behavior is application-specific. Quinalizarin reacts very sensitively with molybdenum and uranium to form colored chelates with distinct absorbance maxima (λmax) at 520 nm and 630 nm, respectively, in a 1:1 metal-to-reagent ratio [1]. This specific and sensitive reaction underpins a validated spectrophotometric procedure for determining these metal ions, with a reported detection range for tin (a different metal) from 1 to 200 µg using a similar method [2].

Analytical Chemistry Spectrophotometry Metal Chelation

Where Quinalizarin (81-61-8) Provides the Highest Scientific Value: Recommended Application Scenarios


Definitive Cellular Validation of CK2-Dependent Signaling Pathways

Due to its unmatched selectivity (lowest reported promiscuity score) and superior cellular efficacy (4.3-fold better CK2 inhibition and 1.9-fold better apoptosis induction than TBB), quinalizarin is the preferred chemical probe for experiments where a definitive link to CK2 activity must be established. It is ideal for studies where off-target kinase inhibition by alternatives like emodin or TBB would confound results. Use this compound when you need to validate a specific CK2-dependent phenotype in cell culture [1], .

Spectrophotometric Quantification of Molybdenum and Uranium

Quinalizarin is a validated reagent for the sensitive and specific detection of molybdenum(VI) and uranium(VI) via formation of colored 1:1 chelates with distinct absorbance maxima (520 nm and 630 nm, respectively). Its use is recommended for analytical chemistry laboratories developing or applying spectrophotometric methods for these metals in various sample matrices, based on established procedures [2], [3].

Benchmark Standard for Kinase Selectivity Profiling

Quinalizarin's well-characterized and exceptionally narrow selectivity profile makes it a valuable reference standard for benchmarking the performance of new or less-characterized CK2 inhibitors. Its promiscuity score of 11.1 on a 75-kinase panel serves as a quantitative benchmark for selectivity [1]. It can be used as a positive control for CK2 inhibition and a negative control for off-target kinase effects in selectivity assays .

Solid-Phase Extraction (SPE) of Heavy Metals

Quinalizarin can be immobilized on solid supports like Amberlite XAD-2 to create a functionalized matrix for the preconcentration and solid-phase extraction (SPE) of heavy metals, including Cu(II), Cd(II), Co(II), Pb(II), Zn(II), and Mn(II). This application is suitable for environmental and food safety laboratories needing to measure trace metal concentrations by flame atomic absorption spectrometry (FAAS), achieving detection limits between 1 and 15 µg L⁻¹ [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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